

AMOZ-d5 chemical structure and properties

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Compound of Interest

Compound Name: AMOZ-d5

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In-Depth Technical Guide: Amozapine-d5

Document ID: TGU-**AMOZ-D5**-20251213 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Identification

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Amozapine-d5 (**AMOZ-d5**). Amozapine is the N-demethylated active metabolite of the antipsychotic drug Loxapine and is classified as a tricyclic antidepressant (TCA). It functions primarily through the inhibition of norepinephrine and serotonin reuptake, as well as through dopamine receptor antagonism.

Amozapine-d5 is the stable isotope-labeled (deuterated) analogue of Amozapine. Due to its identical chemical behavior and distinct mass, it is an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.

Chemical Structure and Physicochemical Properties

The chemical structures of Amozapine and its likely deuterated form, Amozapine-d5, are presented below. The deuteriation in Amozapine-d5 is typically located on the piperazine ring to prevent isotopic exchange. The exact positions should be confirmed via the Certificate of Analysis from the specific supplier.

Structure of Amozapine:

- IUPAC Name: 8-chloro-6-(piperazin-1-yl)benzo[b][1][2]benzoxazepine

Probable Structure of Amozapine-d5:

- Note: Deuterium atoms are most commonly placed on the four carbon atoms of the piperazine ring adjacent to the nitrogen atoms, with the fifth on the secondary amine, to yield a stable isotopic label.

Quantitative Physicochemical Data

The key physicochemical properties of both Amozapine and its deuterated analogue are summarized for comparative purposes.

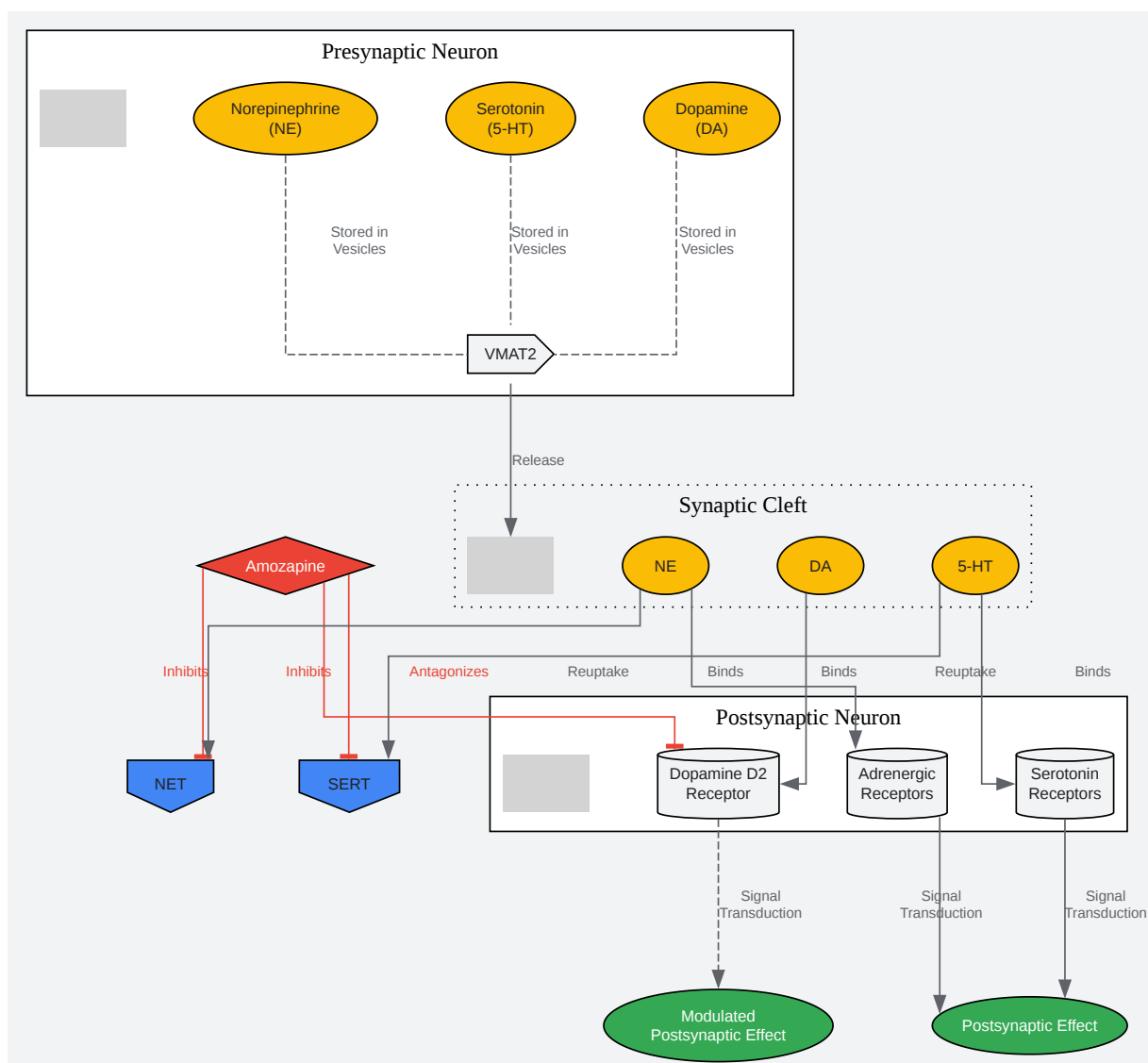
Property	Amozapine	Amozapine-d5
Molecular Formula	C ₁₇ H ₁₆ ClN ₃ O	C ₁₇ H ₁₁ D ₅ ClN ₃ O
Molecular Weight	313.78 g/mol	318.81 g/mol (Calculated)
CAS Number	14028-44-5	Not available
Appearance	White to off-white solid	White to off-white solid
Melting Point	175-176 °C	Not available (expected to be similar to Amozapine)
pKa (Basic)	7.6 - 8.71	Not available (expected to be similar to Amozapine)
Water Solubility	0.171 g/L (low solubility)	Not available (expected to be similar to Amozapine)
LogP	3.4	Not available (expected to be similar to Amozapine)

Mechanism of Action and Signaling Pathway

Amozapine exerts its antidepressant effects through a multi-faceted mechanism of action within the central nervous system.[1] Its primary actions are:

- **Norepinephrine Reuptake Inhibition:** Amozapine potently blocks the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft.
- **Serotonin Reuptake Inhibition:** It also inhibits the serotonin transporter (SERT), though generally to a lesser extent than NET, leading to increased synaptic serotonin levels.^[1]
- **Dopamine Receptor Antagonism:** Uniquely among many TCAs, Amozapine and its metabolites act as antagonists at dopamine D2 receptors, a property it shares with antipsychotic medications.^[1] This contributes to its efficacy in treating psychotic depression.

These actions collectively enhance monoaminergic neurotransmission, which is believed to be a key factor in alleviating the symptoms of depression.



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Caption: Mechanism of action of Amozapine at the neuronal synapse.

Experimental Protocols: Quantification by LC-MS/MS

The following is a representative protocol for the quantitative analysis of Amozapine in human plasma using Amozapine-d5 as an internal standard (IS). This protocol is a composite based on established methods for antidepressant analysis.^{[3][4]} Laboratories should perform their own validation.

Materials and Reagents

- Amozapine and Amozapine-d5 analytical standards
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Human plasma (blank)
- Microcentrifuge tubes and vials

Sample Preparation: Protein Precipitation

- Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the Amozapine-d5 internal standard working solution (e.g., at 100 ng/mL).
- Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions

- HPLC System: Agilent 1290 Infinity II or equivalent

- Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L
- Gradient Elution:
 - 0-0.5 min: 20% B
 - 0.5-3.0 min: Linear ramp to 95% B
 - 3.0-4.0 min: Hold at 95% B
 - 4.1-5.0 min: Return to 20% B and equilibrate

Mass Spectrometry Conditions

- Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent
- Ionization Source: Electrospray Ionization (ESI), Positive Mode
- Gas Temperature: 325°C
- Gas Flow: 10 L/min
- Nebulizer Pressure: 40 psi
- Capillary Voltage: 4000 V
- Detection Mode: Multiple Reaction Monitoring (MRM)

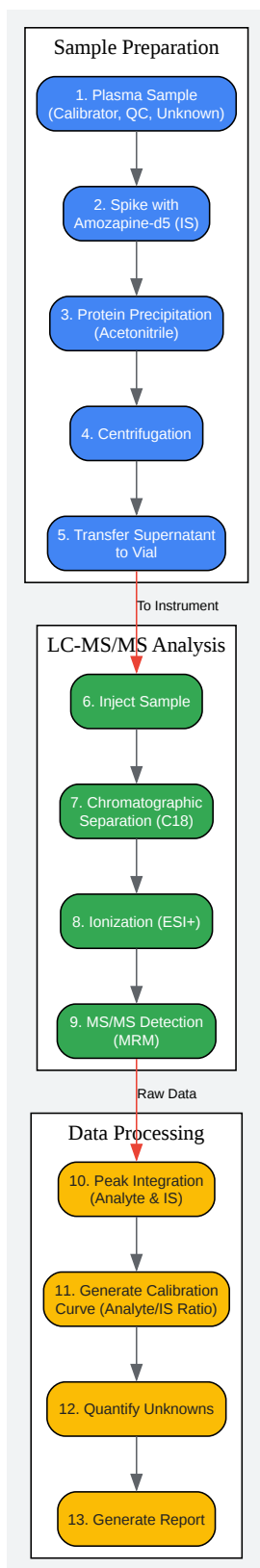
MRM Transitions

The following table lists the precursor and product ion transitions for monitoring. The transitions for Amozapine-d5 should be determined by direct infusion, but the precursor ion will be $[M+H]^+$. Collision energies (CE) require optimization for the specific instrument used.

Compound	Precursor Ion (Q1) $[M+H]^+$	Product Ion (Q3)	Purpose
Amozapine	m/z 314.1	m/z 271.1	Quantifier
m/z 314.1	m/z 197.1	Qualifier	
Amozapine-d5 (IS)	m/z 319.1 (Expected)	To be determined	Quantifier
m/z 319.1 (Expected)	To be determined	Qualifier	

Experimental and Analytical Workflow

The logical flow from sample receipt to final data reporting in a typical bioanalytical setting is crucial for ensuring data integrity and reproducibility.



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Caption: Bioanalytical workflow for Amozapine quantification using LC-MS/MS.

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